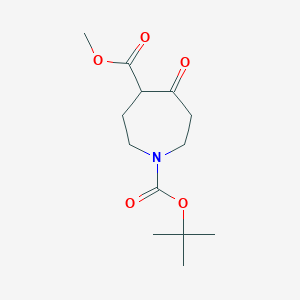

1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate often involves multistep synthetic routes that require precise control over reaction conditions to achieve high yields and selectivity. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a structurally related compound, was achieved through intramolecular cyclization demonstrating the synthetic utility of such processes in a multikilogram scale (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012). These methodologies often employ cyclic amino acid esters and advanced techniques like intramolecular lactonization, highlighting the complexity and innovation in synthetic organic chemistry.

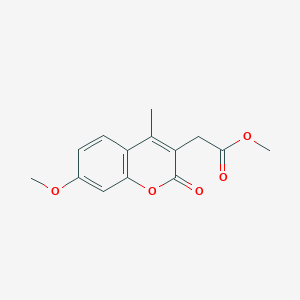

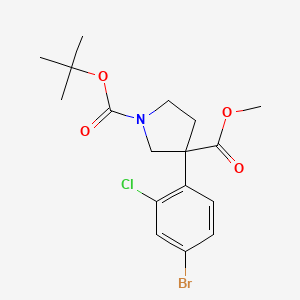

Molecular Structure Analysis

Molecular structure analysis of these compounds is critical for understanding their reactivity and potential applications. The tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, for instance, was characterized using NMR spectroscopy and X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, existing in a 1:1 ratio of two diastereomers within the crystal (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014). Such detailed structural analyses are pivotal in guiding the synthesis and application of these compounds.

Chemical Reactions and Properties

The chemical reactions involving 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate and its analogs demonstrate a wide range of reactivities and transformations. For example, the preparation of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylates through kinetic resolutions showcases the compound's versatility in synthesis (Davies, Díez, El Hammouni, Garner, Garrido, Long, Morrison, Smith, Sweet, & Withey, 2003). These reactions are essential for the development of new synthetic methods and the creation of novel compounds with potential biological activities.

Wissenschaftliche Forschungsanwendungen

Chiral Auxiliary Applications

The synthesis and applications of chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, demonstrate the utility of such compounds in enantioselective synthesis. These chiral auxiliaries are used to control the stereochemistry of reactions, enabling the preparation of enantiomerically pure compounds. This is crucial for synthesizing compounds with specific desired biological activities (Studer, Hintermann, & Seebach, 1995).

Synthesis of Bioactive Compounds

Compounds like tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2, 7-octadienoate are key intermediates in the synthesis of cryptophycins, which are potent antitumor agents. The efficient synthesis protocols for such intermediates are vital for the development of new anticancer drugs, showcasing the importance of tert-butyl and related compounds in medicinal chemistry (Eggen et al., 2000).

Development of Rho–Kinase Inhibitors

The practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–kinase inhibitor K-115, highlights the role of tert-butyl derivatives in synthesizing molecules with significant therapeutic potential. These inhibitors have applications in treating various cardiovascular diseases, indicating the importance of these compounds in drug development (Gomi et al., 2012).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, demonstrating the utility of tert-butyl containing compounds in producing chiral amines. These amines are crucial building blocks in organic synthesis and drug development, showcasing the broad applicability of tert-butyl derivatives in chemistry (Ellman, Owens, & Tang, 2002).

Catalysis and Organic Synthesis

tert-Butyl derivatives are also essential in catalysis and organic synthesis. For example, tert-butyl perbenzoate has been used as a substitute for benzoquinone in room-temperature Fujiwara-Moritani reactions, enabling the mild coupling of acetanilides and butyl acrylate. This highlights the role of tert-butyl derivatives in facilitating organic transformations under more accessible conditions (Liu & Hii, 2011).

Eigenschaften

IUPAC Name |

1-O-tert-butyl 4-O-methyl 5-oxoazepane-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-5-9(11(16)18-4)10(15)6-8-14/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRCAKOWVBJGHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=O)CC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(4-isobutoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2497351.png)

![2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2497352.png)

![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2497367.png)

![N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2497370.png)